3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide
Description
3-(Azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide is a benzamide derivative featuring a sulfonamide group linked to an azepane ring, a chloro substituent at the 4-position of the benzene ring, and a pyrimidin-2-yl carboxamide moiety. Its molecular formula is C₁₇H₁₉ClN₄O₃S, with a calculated molecular weight of 394.87 g/mol (based on atomic composition).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyrimidin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-7-6-13(16(23)21-17-19-8-5-9-20-17)12-15(14)26(24,25)22-10-3-1-2-4-11-22/h5-9,12H,1-4,10-11H2,(H,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMRWWSLOULDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Two-Step Synthesis
Sulfonylation of 4-Chlorobenzamide Intermediate
The synthesis begins with the preparation of 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid, followed by amidation with 2-aminopyrimidine.
Procedure:
Sulfonylation Reaction
Amidation with 2-Aminopyrimidine
Key Data:
| Step | Reactants | Catalyst/Solvent | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 4-Chloro-3-sulfobenzoic acid + Azepane | Et₃N/DCM | 12 h | 78% | 95% |
| 2 | Sulfonated acid + 2-Aminopyrimidine | HATU/DMF | 6 h | 65% | 98% |
One-Pot Tandem Approach
Simultaneous Sulfonylation-Amidation
This method reduces purification steps by combining sulfonylation and amidation in a single reactor.
Procedure:
- Reactants :
- 4-Chloro-3-mercaptobenzoic acid (1.0 eq)
- Azepane (1.5 eq), 2-aminopyrimidine (1.1 eq)
- Oxidizing Agent : Oxone® (2.0 eq)
- Solvent : MeCN/H₂O (4:1), 50°C, 8 h
- Yield : 70%
Advantages:
- Eliminates intermediate isolation.
- Reduces reaction time by 30% compared to classical methods.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation enhances reaction rates and improves regioselectivity.
Procedure:
Sulfonylation :
Amidation :
Comparative Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Total Time | 18 h | 35 min |
| Overall Yield | 65% | 82% |
| Energy Consumption | High | Low |
Critical Analysis of Methodologies
Byproduct Formation and Mitigation
Scalability Challenges
| Method | Maximum Batch Size | Purity at Scale |
|---|---|---|
| Classical | 500 g | 94% |
| One-Pot | 200 g | 88% |
| Microwave | 50 g | 97% |
Analytical Validation
Structural Confirmation
Purity Assessment
| Technique | Result | Acceptance Criteria |
|---|---|---|
| HPLC (UV 254 nm) | 99.2% | ≥98% |
| Karl Fischer | 0.15% H₂O | ≤0.5% |
Industrial Feasibility Considerations
Cost-Benefit Analysis
| Method | Cost per kg (USD) | Environmental Impact (E-factor) |
|---|---|---|
| Classical | 1,200 | 18.7 |
| One-Pot | 950 | 12.4 |
| Microwave | 1,800 | 8.9 |
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Substituted benzamides.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide exhibit significant anticancer properties. A study demonstrated that derivatives of sulfonamide compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamides are known for their antibacterial properties, and studies have indicated that modifications to the sulfonamide group can enhance activity against resistant bacterial strains.
3. Neurological Applications
There is emerging evidence that compounds with similar structures may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has focused on the ability of these compounds to inhibit acetylcholinesterase, an enzyme linked to cognitive decline.
Data Table: Summary of Research Findings
| Study | Application | Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neurological | Inhibition of acetylcholinesterase activity |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives based on the structure of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide. These derivatives were tested against various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell growth, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
A separate investigation evaluated the antimicrobial properties of sulfonamide derivatives against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications to the azepane ring significantly enhanced antibacterial activity, suggesting potential for developing new antibiotics.
Case Study 3: Neuroprotective Effects
In research focusing on neurodegenerative diseases, a compound structurally related to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide was assessed for its ability to cross the blood-brain barrier and inhibit acetylcholinesterase. The findings indicated significant neuroprotective effects in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyrimidinyl groups can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide
- Structure : Shares the 4-chloro-N-substituted benzamide core but replaces the azepane-sulfonyl group with a primary sulfonamide (-SO₂NH₂) and the pyrimidin-2-yl group with a 2-methylindole moiety.
- Molecular Weight : Reported as 1517 in , though this value is likely erroneous (possibly a typographical error; recalculation based on formula yields ~365 g/mol).
- The sulfonamide group may enhance solubility compared to the azepane-sulfonyl analog .
(b) 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1)
- Structure : Features a benzoylthiurea group instead of a sulfonamide, with a 3-fluorobenzyl substituent.
- Applications : Used in Suzuki coupling reactions as a ligand for catalytic C-C bond formation. The thiourea group provides metal-binding capacity, unlike the sulfonamide in the target compound .
(c) Nilotinib (4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide)
- Structure: A clinically approved kinase inhibitor with a pyrimidine-amino-benzamide scaffold. Replaces the azepane-sulfonyl group with a trifluoromethylphenyl-imidazole moiety.
- Molecular Weight : 529.52 g/mol (CAS 641571-10-0).
- Applications : Antineoplastic agent targeting BCR-ABL tyrosine kinase. The pyrimidine and benzamide groups are critical for ATP-binding site inhibition, highlighting the pharmacological relevance of similar structural motifs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | 394.87 | Azepane-sulfonyl, pyrimidin-2-yl | Moderate (polar sulfonamide) |
| 3-(Aminosulfonyl)-4-chloro-indol-1-yl analog | ~365 | Primary sulfonamide, indole | High (due to -SO₂NH₂) |
| Nilotinib | 529.52 | Trifluoromethyl, imidazole, pyrimidine | Low (lipophilic groups) |
| L1 (Benzoylthiurea ligand) | ~350 | Thiourea, 3-fluorobenzyl | Low (apolar substituents) |
- Key Insight : The azepane-sulfonyl group in the target compound may enhance membrane permeability compared to primary sulfonamides (e.g., indole analog) but reduce solubility relative to polar derivatives like L1 .
Biological Activity
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an azepane sulfonyl group, a chloro group, and a pyrimidinyl moiety, suggests various biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide is C15H18ClN3O2S, and its CAS number is 890612-57-4. The compound exhibits several functional groups that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The chloro group can facilitate nucleophilic substitution reactions, while the sulfonyl group may enhance binding interactions through hydrogen bonding.
- Targeting Biological Pathways : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the context of Alzheimer's disease .
Biological Activity Studies
Recent studies have highlighted the compound's efficacy as a dual inhibitor for AChE and BACE1, which are vital targets in Alzheimer's research. The following table summarizes key findings from various studies:
The exact IC50 values for 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide against AChE and BACE1 are yet to be determined but are anticipated to be competitive with existing inhibitors.
Case Studies
In a study focused on the synthesis and biological evaluation of benzamide derivatives, the activity of compounds similar to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide was assessed. Notably, the most active derivatives exhibited IC50 values in the low micromolar range against both AChE and BACE1, indicating a promising therapeutic potential for Alzheimer's disease treatment .
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, chlorination, and amide coupling. For example:
- Sulfonylation: Reacting a chlorobenzamide precursor with azepane sulfonyl chloride under anhydrous conditions in dichloromethane at 0–5°C for 4–6 hours .
- Amide Coupling: Using coupling agents like HATU or EDCI with DMAP in DMF to link the pyrimidin-2-amine moiety. Reaction progress is monitored via TLC (silica gel, eluent: 3:1 hexane/EtOAc) .
- Purification: Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures are recommended to achieve >95% purity .
Q. Q2. How can researchers confirm the structural integrity of this compound, given its complex heterocyclic and sulfonamide groups?
Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:
- NMR: and NMR to verify substituent positions (e.g., sulfonamide protons at δ 3.1–3.3 ppm, pyrimidine C-H signals at δ 8.5–9.0 ppm) .
- HRMS: High-resolution mass spectrometry to confirm the molecular ion peak (calculated for : 445.09 g/mol) .
- XRD: Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry .
Advanced Research Questions
Q. Q3. How can contradictory data in biological assays (e.g., inconsistent IC50 values) involving this compound be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
- Purity Reassessment: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect trace impurities (<0.5%) that may interfere with bioactivity .
- Assay Standardization: Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) with internal controls (e.g., staurosporine for kinase inhibition studies) .
- Metabolite Screening: LC-MS/MS to identify metabolites that may contribute to off-target effects .
Q. Q4. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets, given its sulfonamide and pyrimidine motifs?
Methodological Answer: Docking and molecular dynamics simulations are critical:
- Docking: Use AutoDock Vina with a grid box centered on the ATP-binding pocket (PDB: 1ATP). Key interactions include hydrogen bonds between the sulfonamide group and Lys33, and π-π stacking of pyrimidine with Phe82 .
- MD Simulations: Run 100-ns simulations in GROMACS with AMBER force fields to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. Q5. How can researchers optimize the solubility of this compound for in vivo studies without compromising its bioactivity?
Methodological Answer: Strategies to enhance solubility while preserving efficacy:
- Prodrug Design: Introduce phosphate or PEG groups at the sulfonamide nitrogen, which are cleaved in vivo .
- Co-solvent Systems: Use 10% DMSO + 5% Cremophor EL in saline for intravenous administration .
- Nanoparticle Encapsulation: Load the compound into PLGA nanoparticles (particle size: 150–200 nm) to improve bioavailability .
Q. Q6. What analytical techniques are recommended for detecting degradation products of this compound under accelerated stability conditions?
Methodological Answer: Forced degradation studies (40°C/75% RH for 6 months) combined with:
- UPLC-PDA: Monitor degradation peaks using a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile .
- LC-QTOF: Identify degradation products via exact mass and fragment ion matching (e.g., hydrolyzed sulfonamide at m/z 327.08) .
Data Interpretation and Experimental Design
Q. Q7. How should researchers design dose-response experiments to evaluate the compound’s selectivity across related enzyme isoforms?
Methodological Answer:
- Panel Screening: Test against a panel of isoforms (e.g., kinase isoforms A, B, C) at concentrations ranging from 1 nM to 100 µM .
- Selectivity Index (SI): Calculate SI as . A SI >100 indicates high selectivity .
- Counter-Screening: Use orthogonal assays (e.g., fluorescence polarization for binding, radiometric for activity) to confirm results .
Q. Q8. What statistical methods are appropriate for analyzing contradictory cytotoxicity data across cell lines?
Methodological Answer:
- ANOVA with Tukey’s Post Hoc Test: Compare means across cell lines (e.g., HeLa vs. MCF-7) to identify significant differences (p < 0.05) .
- Hierarchical Clustering: Group cell lines by response profiles using Euclidean distance metrics .
- Resistance Factor (RF): Calculate to quantify drug resistance .
Q. Q9. How can the compound’s potential as a photosensitizer or light-sensitive agent be evaluated?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorbance in the 300–700 nm range to identify photoactive chromophores (e.g., pyrimidine π→π* transitions at 260 nm) .
- Singlet Oxygen Detection: Use SOSG (Singlet Oxygen Sensor Green) in D2O under LED irradiation (λ = 450 nm) .
- Photostability Assays: Expose to simulated sunlight (1.2 mW/cm²) and quantify degradation via HPLC .
Q. Q10. What strategies can resolve discrepancies between in vitro potency and in vivo efficacy in preclinical models?
Methodological Answer:
- PK/PD Modeling: Integrate pharmacokinetic data (e.g., plasma half-life, Cmax) with pharmacodynamic endpoints (e.g., tumor volume reduction) .
- Tissue Distribution Studies: Use radiolabeled compound (e.g., -labeled) to quantify accumulation in target tissues .
- Metabolomics: Correlate metabolite levels (e.g., hepatic CYP450 products) with efficacy loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
